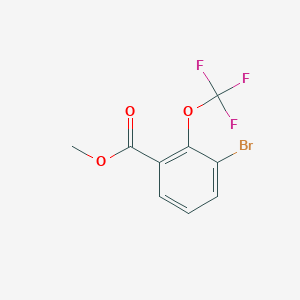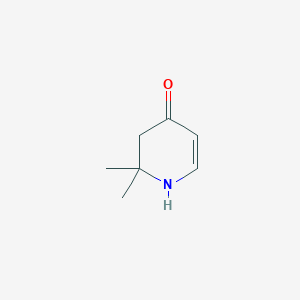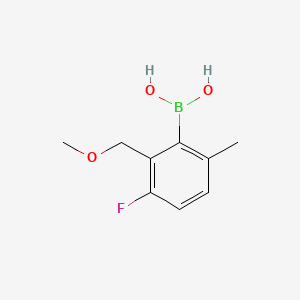
3-Ethyl-5-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C10H12OS It is a substituted benzaldehyde, characterized by the presence of an ethyl group at the third position and a methylthio group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(methylthio)benzaldehyde can be achieved through several methodsThis can be done using Friedel-Crafts alkylation and thiolation reactions, followed by oxidation to introduce the aldehyde functionality .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of catalytic processes and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl and methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-5-(methylthio)benzoic acid.
Reduction: 3-Ethyl-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of aromatic aldehydes with biological systems.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzaldehyde: Lacks the methylthio group, leading to different chemical properties.
5-Methylthiobenzaldehyde: Lacks the ethyl group, resulting in different reactivity.
3-Methyl-5-(methylthio)benzaldehyde: Has a methyl group instead of an ethyl group, affecting its chemical behavior.
Uniqueness
3-Ethyl-5-(methylthio)benzaldehyde is unique due to the combination of both ethyl and methylthio groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-ethyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12OS/c1-3-8-4-9(7-11)6-10(5-8)12-2/h4-7H,3H2,1-2H3 |
InChI Key |
BSOLTCFEJVEPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)

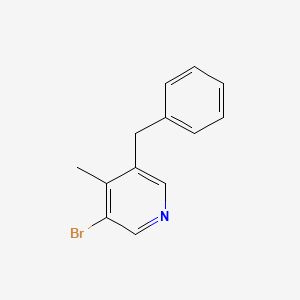



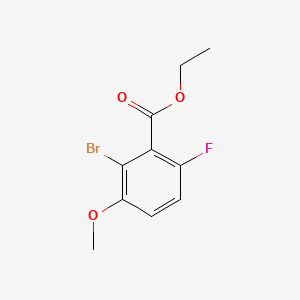
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide](/img/structure/B14023521.png)
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)
